molecular formula C24H20FN7O3 B2937295 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide CAS No. 1020488-60-1

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide

Cat. No. B2937295
CAS RN: 1020488-60-1
M. Wt: 473.468
InChI Key: GKPIEHOONBFGNX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocycle . These types of compounds have been of significant interest in medicinal chemistry as they are often used as scaffolds for the development of kinase inhibitors to treat a range of diseases, including cancer .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a fused ring system with nitrogen atoms, and there are additional pyrazole rings attached, along with a p-tolyloxy group and a fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. In general, compounds with this structure can undergo a variety of reactions, including substitutions, additions, and eliminations .

Scientific Research Applications

Neuroinflammation and Imaging

A study by Damont et al. (2015) synthesized and evaluated a series of novel pyrazolo[1,5-a]pyrimidines for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Some derivatives displayed subnanomolar affinity for TSPO and were evaluated as in vivo PET-radiotracers for neuroinflammation, highlighting their application in imaging and the study of neuroinflammatory diseases (Damont et al., 2015).

Radiosynthesis for Imaging

Dollé et al. (2008) reported on the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging TSPO with PET, demonstrating its potential for in vivo imaging of neuroinflammation. This study showcases the compound's relevance in the development of diagnostic tools for neuroinflammatory conditions (Dollé et al., 2008).

Peripheral Benzodiazepine Receptor Study

Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), differentiating from central benzodiazepine receptors (CBRs). These compounds, through radiolabeling and biodistribution studies, were assessed for their potential in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

A2A Adenosine Receptor Antagonists

Kumar et al. (2011) extended research into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as A2A adenosine receptor (AR) antagonists. This work involved synthesizing derivatives with high affinity and selectivity for the A2A AR, contributing to the understanding of A2A AR's role in pharmacology and offering potential therapeutic probes (Kumar et al., 2011).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated them for anti-inflammatory activity, demonstrating the compound's potential in inflammation research (Sunder & Maleraju, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the ryanodine receptor (RyR) . The ryanodine receptor is a type of calcium channel found in various types of tissues, including muscle and neurons. It plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes such as muscle contraction and neuronal signaling .

Mode of Action

The compound interacts with the ryanodine receptor, potentially acting as an activator . This interaction could lead to an increase in intracellular calcium levels by promoting the release of calcium from intracellular stores . The exact nature of this interaction and the resulting changes in receptor activity are still under investigation.

Biochemical Pathways

The activation of the ryanodine receptor leads to an increase in intracellular calcium levels, which can affect various biochemical pathways. For instance, in muscle cells, increased calcium levels can trigger muscle contraction. In neurons, calcium can activate various signaling pathways that are involved in the regulation of neuronal activity .

Result of Action

The activation of the ryanodine receptor and the subsequent increase in intracellular calcium levels can have various effects at the molecular and cellular level. For instance, in muscle cells, this could lead to muscle contraction. In neurons, this could affect neuronal signaling .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as its effectiveness as a kinase inhibitor for cancer treatment or as an insecticide . Additionally, modifications to the structure of the compound could be explored to improve its properties or discover new applications.

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O3/c1-14-3-9-18(10-4-14)35-13-21(33)27-20-11-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-7-5-16(25)6-8-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPIEHOONBFGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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